molecular formula C12H16O3 B8705578 Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 136750-68-0

Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B8705578
Key on ui cas rn: 136750-68-0
M. Wt: 208.25 g/mol
InChI Key: HFEIRJRRZLBWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04985332

Procedure details

To a mechanically stirred slurry of 10 g of lithium aluminum hydride and 100 mL of tetrahydrofuran was added dropwise with cooling in an ice bath a solution of 32.9 g (0.139 mol) of methyl 4-tetrahydropyranyloxybenzoate at a rate such that the temperature did not exceed 30° C. After stirring 18 hr at room temperature, the solution was treated cautiously with 100 mL of water. The mixture was filtered, and the filtrate was stirred with 200 mL of aqueous sodium hydroxide for 2 hr. The organic layer was separated and evaporated with a rotary evaporator. The residue was dissolved in 200 mL of ether and washed three times with 5% aqueous sodium bicarbonate and dried over sodium sulfate. Evaporation gave 20.58 g of 4-tetrahydropyranyloxybenzyl alcohol as a liquid. 1H NMR (360 MHz, THF-d8): 1.45-2.0 (m's, 6H, CH2), 3.5 (m, 1H, OCH2), 3.8 (m, 1H, OCH2 ), 4.25 (t, J=6, 1H, OH), 4.45 (d, J=6, 2H, ArCH2OH), 5.35 (t, J=3, 1H, OCHO), 6.95 (d, J=8, 2H, ArH), 7.19 (d, J=8, 2H, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[O:18][C:19]1[CH:28]=[CH:27][C:22]([C:23](OC)=[O:24])=[CH:21][CH:20]=1>O>[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[O:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:23][OH:24])=[CH:27][CH:28]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
32.9 g
Type
reactant
Smiles
O1C(CCCC1)OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 18 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
STIRRING
Type
STIRRING
Details
the filtrate was stirred with 200 mL of aqueous sodium hydroxide for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated with a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 mL of ether
WASH
Type
WASH
Details
washed three times with 5% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(CCCC1)OC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.58 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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